molecular formula C10H12BrN3O2 B1384708 1-(3-Bromo-2-nitrophenyl)piperazine CAS No. 1877508-59-2

1-(3-Bromo-2-nitrophenyl)piperazine

Cat. No. B1384708
CAS RN: 1877508-59-2
M. Wt: 286.13 g/mol
InChI Key: FBEIYVWBTPJDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(3-Bromo-2-nitrophenyl)piperazine, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(3-Bromo-2-nitrophenyl)piperazine is characterized by a piperazine ring with a 3-bromo-2-nitrophenyl group attached to one nitrogen atom. The molecular weight is 286.13 g/mol.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(3-Bromo-2-nitrophenyl)piperazine include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Medicinal Chemistry: Kinase Inhibitors and Receptor Modulators

“1-(3-Bromo-2-nitrophenyl)piperazine” is utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor modulators . These compounds play a crucial role in drug discovery, as they can regulate cellular functions by either activating or inhibiting specific enzymes or receptors. The bromo and nitro groups on the phenylpiperazine scaffold provide points of chemical reactivity that can be exploited to create diverse pharmacological profiles.

Organic Synthesis: Building Blocks for Heterocyclic Compounds

In organic synthesis, this compound serves as a versatile building block for creating a variety of heterocyclic compounds . Its reactivity allows for the formation of complex structures through reactions like aromatic nucleophilic substitution and Buchwald–Hartwig amination. These reactions are fundamental in constructing molecules with potential biological activity.

Drug Discovery: Anti-tubercular Agents

The piperazine ring, when incorporated into certain molecular frameworks, has shown promise in the design of anti-tubercular agents . The presence of the bromo and nitro groups may enhance the compound’s ability to interact with bacterial enzymes or proteins, potentially leading to novel treatments for tuberculosis.

Pharmacology: Central Nervous System Studies

Piperazine derivatives are known to affect the central nervous system. Compounds like “1-(3-Bromo-2-nitrophenyl)piperazine” could be used to study neurological pathways and develop drugs that target neurological disorders . The structural features of the compound may influence its ability to cross the blood-brain barrier and interact with CNS receptors.

Biochemistry: Reference Standards for Assays

In biochemistry, “1-(3-Bromo-2-nitrophenyl)piperazine” can be employed as a reference standard in various assays . Its well-defined structure and properties make it suitable for calibrating instruments or validating experimental results in biochemical research.

Materials Science: Precursors for Advanced Materials

The unique chemical properties of “1-(3-Bromo-2-nitrophenyl)piperazine” make it a candidate for developing advanced materials . Its reactive functional groups could be used to modify surfaces or create new polymeric materials with specific characteristics, such as enhanced durability or electrical conductivity.

properties

IUPAC Name

1-(3-bromo-2-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2/c11-8-2-1-3-9(10(8)14(15)16)13-6-4-12-5-7-13/h1-3,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEIYVWBTPJDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-2-nitrophenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-2-nitrophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-2-nitrophenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(3-Bromo-2-nitrophenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(3-Bromo-2-nitrophenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(3-Bromo-2-nitrophenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(3-Bromo-2-nitrophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.